molecular formula C27H22NOP B12903725 N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide CAS No. 138371-13-8

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide

Cat. No.: B12903725
CAS No.: 138371-13-8
M. Wt: 407.4 g/mol
InChI Key: ATGXNLLGQACRPJ-UHFFFAOYSA-N
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Description

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide is a complex organic compound that features a unique structure combining a benzamide group with a triphenylphosphoranylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide typically involves the reaction of benzamide with a triphenylphosphoranylidene precursor. One common method includes the use of Wittig reagents, where the triphenylphosphoranylidene group is introduced through a Wittig reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylphosphoranylidene group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

138371-13-8

Molecular Formula

C27H22NOP

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzamide

InChI

InChI=1S/C27H22NOP/c29-27(23-13-5-1-6-14-23)28-21-22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

ATGXNLLGQACRPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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